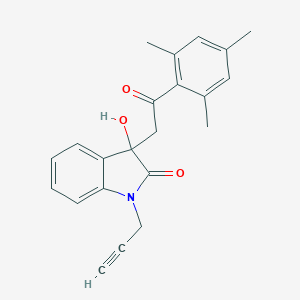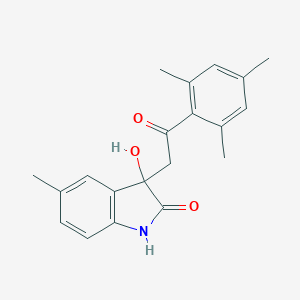![molecular formula C17H16N2O3 B214737 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one](/img/structure/B214737.png)
3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one, also known as AM-630, is a synthetic cannabinoid receptor antagonist. This molecule has gained significant attention in the scientific community due to its potential use in the treatment of various diseases and disorders.
Mecanismo De Acción
3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one acts as a selective antagonist of the CB2 cannabinoid receptor. This receptor is primarily found in immune cells and is involved in the regulation of inflammation and immune response. By blocking the CB2 receptor, 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one can reduce inflammation and modulate immune response.
Biochemical and Physiological Effects:
3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and modulate immune response. 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has also been shown to have analgesic properties, reducing pain in animal models. Additionally, 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has been shown to have anti-tumor properties, inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is its selectivity for the CB2 receptor. This allows for more targeted effects and reduces the potential for off-target effects. However, one limitation of 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is its low bioavailability, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one. One area of research is the potential use of 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one in the treatment of neurological disorders, such as multiple sclerosis and Alzheimer's disease. Another area of research is the development of more potent and selective CB2 receptor antagonists. Additionally, further studies are needed to better understand the pharmacokinetics and pharmacodynamics of 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one.
Métodos De Síntesis
3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one is synthesized through a multistep process starting from 2-aminoacetophenone. The first step involves the reaction of 2-aminoacetophenone with 2-bromoethyl ketone to form 3-(2-bromoethyl)-2-oxindole. This intermediate is then reacted with 3-aminobenzoic acid to form 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one.
Aplicaciones Científicas De Investigación
3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has been extensively studied for its potential use in the treatment of various diseases and disorders. It has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. 3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one has also been studied for its potential use in the treatment of obesity, diabetes, and neurological disorders.
Propiedades
Nombre del producto |
3-[2-(3-Amino-phenyl)-2-oxo-ethyl]-3-hydroxy-1-methyl-1,3-dihydro-indol-2-one |
|---|---|
Fórmula molecular |
C17H16N2O3 |
Peso molecular |
296.32 g/mol |
Nombre IUPAC |
3-[2-(3-aminophenyl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C17H16N2O3/c1-19-14-8-3-2-7-13(14)17(22,16(19)21)10-15(20)11-5-4-6-12(18)9-11/h2-9,22H,10,18H2,1H3 |
Clave InChI |
KKPZIJDDYVMPEL-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)N)O |
SMILES canónico |
CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC(=CC=C3)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214657.png)
![1-Allyl-3-hydroxy-3-[2-(4-methoxy-phenyl)-2-oxo-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214658.png)
![3-[2-(4-tert-butylphenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214659.png)
![3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214660.png)
![1-Allyl-3-[2-(4-ethyl-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214661.png)
![5-bromo-3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214662.png)

![3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214666.png)
![1-ethyl-3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214669.png)
![3-[2-(2,4-dimethylphenyl)-2-oxoethyl]-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214671.png)

![3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one](/img/structure/B214675.png)
![1-benzyl-3-[2-(2,5-dimethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214676.png)